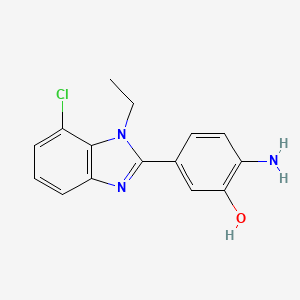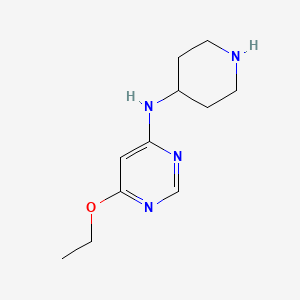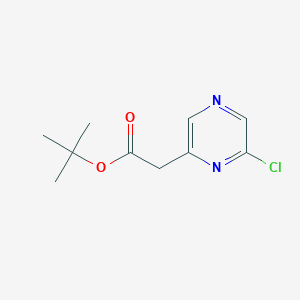
2-amino-5-(7-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5-(7-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)phenol is a useful research compound. Its molecular formula is C15H14ClN3O and its molecular weight is 287.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Photo-Physical Characteristics
Studies have been conducted on the synthesis and photophysical characteristics of compounds structurally related to 2-amino-5-(7-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)phenol, highlighting the effects of solvent polarity on the absorption-emission properties of synthesized compounds. These compounds exhibit excited state intra-molecular proton transfer pathways with single absorption and dual emission characteristics, demonstrating their potential for applications in fluorescent materials and photophysical studies (Padalkar et al., 2011).
Antimicrobial Activity
Another research area focuses on the synthesis of novel 2-substituted benzimidazole, benzoxazole, and benzothiazole derivatives, including structures akin to the specified compound. These derivatives have been evaluated for their antibacterial and antifungal activities, showing promise as new classes of antimicrobial agents (Padalkar et al., 2016).
Fluorescent and Colorimetric pH Probe Development
A study on the development of a highly water-soluble fluorescent and colorimetric pH probe leverages the chemical properties of benzothiazole derivatives, demonstrating the potential of such compounds in creating sensitive and selective pH sensors for various applications, including intracellular pH imaging (Diana et al., 2020).
Ethylene Oligomerization Catalysis
Research on iron(II) complexes bearing 2-(1H-benzimidazol-2-yl)-phenol derivatives, including those similar to the specified compound, has revealed their utility in ethylene oligomerization processes. Such complexes exhibit significant catalytic activity, highlighting their potential in industrial applications for the production of linear 1-butene and other oligomers (Haghverdi et al., 2018).
Properties
IUPAC Name |
2-amino-5-(7-chloro-1-ethylbenzimidazol-2-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c1-2-19-14-10(16)4-3-5-12(14)18-15(19)9-6-7-11(17)13(20)8-9/h3-8,20H,2,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUASJIDXPTTJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2Cl)N=C1C3=CC(=C(C=C3)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1530129.png)


![Imidazo[1,2-a]pyridin-2-ylboronic acid](/img/structure/B1530135.png)





![2-Bromopyrazino[2,3-b]pyrazine](/img/structure/B1530147.png)

